molecular formula C17H23BFNO4 B13036752 4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine

4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine

Cat. No.: B13036752
M. Wt: 335.2 g/mol
InChI Key: VWFNKKCIHXFWEC-UHFFFAOYSA-N
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Description

4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine is a complex organic compound that features a boronic ester group, a fluorine atom, and a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 2-fluoro-5-bromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate.

    Coupling Reaction: The boronic ester intermediate is then coupled with morpholine using a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine is unique due to the presence of both a boronic ester group and a morpholine ring, which confer distinct reactivity and stability properties. This combination makes it particularly valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C17H23BFNO4

Molecular Weight

335.2 g/mol

IUPAC Name

[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H23BFNO4/c1-16(2)17(3,4)24-18(23-16)12-5-6-14(19)13(11-12)15(21)20-7-9-22-10-8-20/h5-6,11H,7-10H2,1-4H3

InChI Key

VWFNKKCIHXFWEC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)N3CCOCC3

Origin of Product

United States

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